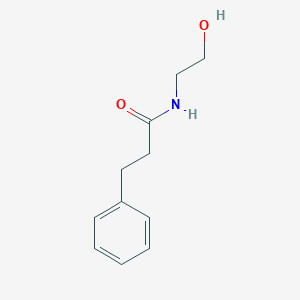
(3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((Dimethylamino)methyl)bicyclo(221)hept-5-en-2-yl)methanol is an organic compound that features a bicyclic structure with a dimethylamino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common approach might involve the following steps:
Formation of the Bicyclic Core: The bicyclo(2.2.1)heptane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution or reductive amination.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could yield an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds may be investigated for their potential therapeutic effects, including as analgesics or anti-inflammatory agents.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(Aminomethyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol
- (3-(Dimethylamino)methyl)bicyclo(2.2.1)heptane
Uniqueness
The presence of both the dimethylamino group and the hydroxyl group in (3-((Dimethylamino)methyl)bicyclo(2.2.1)hept-5-en-2-yl)methanol may confer unique chemical properties, such as increased solubility or specific reactivity patterns, distinguishing it from similar compounds.
Propiedades
Número CAS |
56711-26-3 |
|---|---|
Fórmula molecular |
C11H19NO |
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
[3-[(dimethylamino)methyl]-2-bicyclo[2.2.1]hept-5-enyl]methanol |
InChI |
InChI=1S/C11H19NO/c1-12(2)6-10-8-3-4-9(5-8)11(10)7-13/h3-4,8-11,13H,5-7H2,1-2H3 |
Clave InChI |
DIQDXPBIFAYNCC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1C2CC(C1CO)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-](/img/structure/B14641145.png)
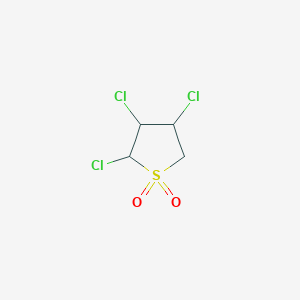
![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
![2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane](/img/structure/B14641171.png)
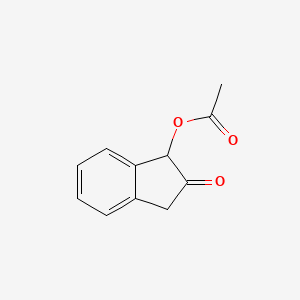
![Propanoic acid, 2-hydroxy-3-[2-(2-propenyloxy)phenoxy]-](/img/structure/B14641179.png)
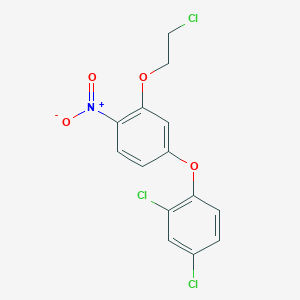

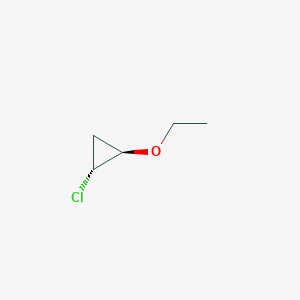
![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)


